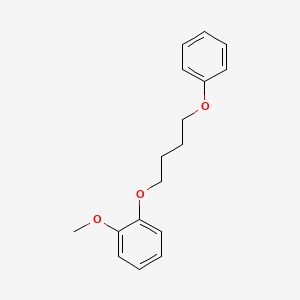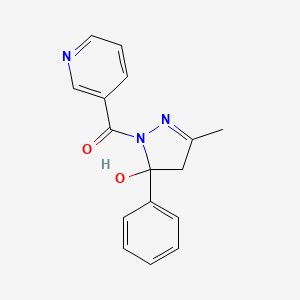![molecular formula C24H40N2O4 B4935538 3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)
3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol] is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as PPOP and has gained significant attention in recent years due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of PPOP is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, PPOP has been shown to enhance the activity of the neurotransmitter GABA, which is known to have a calming effect on the central nervous system.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to improve memory and cognitive function in Alzheimer's disease models. Additionally, PPOP has been shown to have a protective effect on brain cells, which may help to prevent or delay the onset of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PPOP is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Additionally, PPOP has been shown to exhibit a wide range of pharmacological activities, which makes it a versatile compound for use in lab experiments. However, one of the main limitations of PPOP is its limited solubility in water, which can make it difficult to work with in certain lab settings.
Direcciones Futuras
There are several future directions for research on PPOP. One area of interest is the development of new drugs based on the chemical structure of PPOP. Additionally, further research is needed to fully understand the mechanism of action of PPOP and its potential therapeutic applications. Finally, more studies are needed to explore the potential side effects and toxicity of PPOP, as well as its interactions with other drugs.
Métodos De Síntesis
The synthesis of PPOP involves the reaction of 1,4-dibromobenzene with 1-(4-methyl-1-piperidinyl)-2-propanol in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and 1,2-dibromoethane to produce the final product.
Aplicaciones Científicas De Investigación
PPOP has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, PPOP has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O4/c1-19-7-11-25(12-8-19)15-21(27)17-29-23-3-5-24(6-4-23)30-18-22(28)16-26-13-9-20(2)10-14-26/h3-6,19-22,27-28H,7-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWUJLKTIKKLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCC(CC3)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4935472.png)
![[2-(3-propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B4935478.png)
![ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B4935504.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

